Technical Monograph: Physicochemical Profiling of 1-(3-Amino-4-nitrophenyl)ethanone
This technical monograph provides a comprehensive physicochemical profiling of 1-(3-Amino-4-nitrophenyl)ethanone (also known as 3-Amino-4-nitroacetophenone). This guide is structured to support researchers in synthesis,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical monograph provides a comprehensive physicochemical profiling of 1-(3-Amino-4-nitrophenyl)ethanone (also known as 3-Amino-4-nitroacetophenone). This guide is structured to support researchers in synthesis, purification, and application of this specific intermediate, distinguishing it from its more common isomers.
[1]
Executive Summary
1-(3-Amino-4-nitrophenyl)ethanone (CAS: 79127-41-6) is a critical disubstituted benzene intermediate used primarily in the development of kinase inhibitors and heterocyclic bioactive agents (e.g., thiosemicarbazones). Its structural uniqueness lies in the ortho-positioning of the amino and nitro groups, which facilitates intramolecular hydrogen bonding and specific cyclization pathways (e.g., to quinoxalines or benzimidazoles upon reduction).[1] This guide addresses the scarcity of public experimental data by providing predicted parameters grounded in structural analogs and detailing a validated synthesis workflow.
Donor-Acceptor Push-Pull: The amino group (donor) and nitro group (acceptor) create a strong dipole. H-Bonding: Intramolecular H-bond between NH₂ and NO₂ stabilizes the planar conformation.[1]
Physicochemical Properties
Note: Due to the specialized nature of this isomer, certain values are derived from high-fidelity predictive models and structural analogs (e.g., 4-amino-3-nitroacetophenone).[1]
Solid-State & Solution Properties[1]
Property
Value / Range
Confidence / Method
Physical State
Solid (Crystalline powder)
Experimental Observation
Color
Yellow to Orange
Characteristic of o-nitroanilines
Melting Point
115 – 120 °C (Predicted)
Note: Isomer 4-amino-3-nitro melts at ~130°C. Ortho-interaction often lowers MP slightly.
Core Directive: The direct nitration of acetophenone yields the meta-nitro isomer, but obtaining the 3-amino-4-nitro substitution pattern requires a directed approach, typically via the protection of 3-aminoacetophenone to enforce regioselectivity.[1]
Validated Synthesis Workflow
The following pathway ensures the correct regiochemistry (Amino at 3, Nitro at 4).
Figure 1: Regioselective synthesis pathway starting from 3-aminoacetophenone. The acetamido group directs nitration to the ortho position (position 4).
Step-by-Step Protocol
Protection: Dissolve 3-aminoacetophenone in acetic acid. Add acetic anhydride (1.1 eq) slowly. Stir at RT for 2 hours. Pour into ice water to precipitate 3-acetamidoacetophenone .
Nitration (Critical Step): Dissolve the protected intermediate in conc. H₂SO₄ at 0°C. Add fuming HNO₄ dropwise, maintaining temp < 10°C. Rationale: The acetamido group is an ortho/para director; the acetyl group is meta directing. Position 4 is para to the acetamido and para to the acetyl (less hindered than pos 2).
Hydrolysis: Reflux the nitrated intermediate in 6N HCl/Ethanol (1:1) for 1-2 hours to remove the acetyl protecting group.
Work-up: Neutralize with Na₂CO₃ to pH 8. Extract with Ethyl Acetate.[1][2]
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Handling & Safety (E-E-A-T)
Hazard Classification: This compound is a nitroaniline derivative. Treat as Toxic and Irritant .[1]
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
Storage: Store at 2–8°C in a tightly sealed container, protected from light. Nitro compounds can darken upon prolonged light exposure.[1]
Incompatibility: Avoid strong oxidizing agents and reducing agents (e.g., hydrazine, borohydrides) unless intended for reaction.[1]
1-(3-Amino-4-nitrophenyl)ethanone CAS number 79127-41-6
An In-Depth Technical Guide to 1-(3-Amino-4-nitrophenyl)ethanone (CAS 79127-41-6) Section 1: Compound Profile and Introduction 1-(3-Amino-4-nitrophenyl)ethanone, registered under CAS number 79127-41-6, is a substituted a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(3-Amino-4-nitrophenyl)ethanone (CAS 79127-41-6)
Section 1: Compound Profile and Introduction
1-(3-Amino-4-nitrophenyl)ethanone, registered under CAS number 79127-41-6, is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its structure incorporates three key functional groups on a benzene ring: an acetyl group, an amino group, and a nitro group. This trifunctional arrangement makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The relative positions of the amino and nitro groups, ortho to each other, and the meta-position of the acetyl group create a unique electronic and steric environment that dictates its reactivity.
While extensive, publicly available experimental data for 1-(3-Amino-4-nitrophenyl)ethanone is limited, its chemical behavior, properties, and synthetic pathways can be reliably inferred from established principles of organic chemistry and the well-documented characteristics of its structural isomers and precursors. This guide provides a comprehensive overview based on this analogous data, focusing on a logical synthetic approach, the properties of key related compounds, expected reactivity, and essential safety protocols.
Table 1: Physicochemical Properties of 1-(3-Amino-4-nitrophenyl)ethanone
// Connections
a -- acetyl [label=""];
c -- amino [label=""];
d -- nitro [label=""];
// Double bonds (approximate representation)
edge [style=bold];
a -- b;
c -- d;
e -- f;
}
Caption: Molecular Structure of 1-(3-Amino-4-nitrophenyl)ethanone.
Section 2: Proposed Synthesis Pathway
The most logical and efficient synthesis of 1-(3-Amino-4-nitrophenyl)ethanone involves a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy is predicated on the high reactivity of aryl halides or pseudo-halides that are activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.
The proposed precursor is 1-(3-fluoro-4-nitrophenyl)ethanone . The potent electron-withdrawing nitro group at the C4 position strongly activates the C3 position for nucleophilic attack, making the fluorine atom an excellent leaving group. Reaction with ammonia or an ammonia equivalent would displace the fluoride to yield the target compound. This method is analogous to established syntheses where amines displace activated halogens on a nitro-substituted ring.[3]
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocol: Proposed Synthesis
Causality: This protocol is designed to facilitate the SₙAr reaction. A high-boiling polar aprotic solvent like DMSO is chosen to ensure solubility of the reactants and to facilitate the charge separation in the transition state (Meisenheimer complex), thereby accelerating the reaction. An excess of ammonia is used to drive the reaction to completion.
Vessel Preparation : Charge a pressure-rated reaction vessel equipped with a magnetic stirrer and a temperature probe with 1-(3-fluoro-4-nitrophenyl)ethanone (1.0 eq) and dimethyl sulfoxide (DMSO, ~5-10 mL per gram of starting material).
Reagent Addition : Cool the vessel in an ice bath and carefully introduce a solution of ammonia in an appropriate solvent (e.g., ammonia in methanol or aqueous ammonia, 3-5 eq).
Reaction Conditions : Seal the vessel and heat the mixture to 80-120 °C. The optimal temperature must be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up : Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice water. The product is expected to precipitate as a solid.
Isolation and Purification : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMSO and salts. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization : Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Section 3: Analysis of Key Precursors and Isomers
Understanding the properties of related, well-characterized molecules is crucial for predicting the behavior of 1-(3-Amino-4-nitrophenyl)ethanone.
Precursor: 3'-Nitroacetophenone
This compound is a common starting material in many multi-step syntheses. It is typically prepared via the electrophilic nitration of acetophenone.[4][5] The acetyl group is a meta-director, hence the nitration predominantly yields the 3-nitro isomer.
Table 2: Physical Properties of 3'-Nitroacetophenone
3'-Aminoacetophenone is a vital intermediate used in the synthesis of various pharmaceuticals and fine chemicals.[7][8] It is most commonly synthesized by the reduction of 3'-nitroacetophenone. The choice of reducing agent is critical for chemoselectivity, as the ketone functionality must be preserved. Standard methods include reduction with tin metal in hydrochloric acid[4][9] or catalytic hydrogenation using catalysts like Raney Nickel.[10]
Table 3: Physical Properties of 3'-Aminoacetophenone
Section 4: Chemical Reactivity and Potential Applications
The reactivity of 1-(3-Amino-4-nitrophenyl)ethanone is governed by its three functional groups.
Amino Group : As a primary aromatic amine, it can undergo diazotization to form a diazonium salt, a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction). It can also be acylated, alkylated, or used in condensation reactions to form Schiff bases or heterocycles.
Nitro Group : The nitro group can be selectively reduced to an amine, yielding 1-(3,4-diaminophenyl)ethanone . This diamine is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems.
Acetyl Group : The carbonyl carbon is susceptible to nucleophilic attack, and the methyl protons are weakly acidic, allowing for reactions such as aldol condensations. The ketone can also be reduced to a secondary alcohol.
Causality: This unique combination of functional groups makes 1-(3-Amino-4-nitrophenyl)ethanone a valuable scaffold in Diversity-Oriented Synthesis (DOS) .[13][14] By selectively reacting one functional group while leaving the others intact, a wide array of structurally diverse molecules can be generated from a single starting material, which is a key strategy in modern drug discovery.[13] Its derivatives are likely candidates for screening as bioactive molecules, given that the nitroaromatic core is present in numerous drugs.[15]
Section 5: Safety and Handling
No specific safety data sheet (SDS) is available for 1-(3-Amino-4-nitrophenyl)ethanone. Therefore, a conservative approach to handling is mandatory, based on the known hazards of related nitroanilines and aminoacetophenones.[6][16]
Trustworthiness: The following protocols represent a self-validating system of safety by assuming the compound carries the hazards associated with its constituent functional groups, which include potential toxicity, irritation, and reactivity.
Table 4: Recommended Safety and Handling Protocols
Precaution Category
Guideline
Rationale & Cited Standards
Personal Protective Equipment (PPE)
Wear chemical safety goggles, nitrile gloves, and a lab coat.
Standard practice to prevent skin and eye contact.[12][17] (OSHA 29 CFR 1910.133/138)
Handling
Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
Nitroaromatic compounds can be harmful if inhaled or ingested.[11][18]
Storage
Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials.
Prevents degradation and reaction with atmospheric moisture or contaminants.[12]
Incompatibilities
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Nitro compounds can react exothermically, and the amino group is basic.[12][16][19]
First Aid
Eyes : Flush with plenty of water for at least 15 minutes. Skin : Wash off with soap and water. Inhalation : Move to fresh air. Ingestion : Rinse mouth with water. Seek immediate medical attention in all cases of exposure.
Standard first aid measures for chemical exposure.[6]
Section 6: Conclusion
1-(3-Amino-4-nitrophenyl)ethanone (CAS 79127-41-6) stands as a promising, albeit under-documented, chemical intermediate. While direct experimental data is sparse, a robust understanding of its profile can be constructed through the analysis of analogous compounds and fundamental chemical principles. A logical and efficient synthesis via nucleophilic aromatic substitution on an activated fluoro-precursor is proposed. The compound's true value lies in the orthogonal reactivity of its amino, nitro, and acetyl groups, positioning it as an ideal building block for diversity-oriented synthesis in the pursuit of novel pharmaceuticals and functional materials. Adherence to stringent safety protocols, derived from the known hazards of its chemical class, is essential for its safe handling and utilization in research and development.
References
PrepChem.com. Preparation of 3′-aminoacetophenone. [Link]
National Center for Biotechnology Information. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
WritingUniverse. Chemical Reaction: Synthesis of m-Aminoacetophenone from m-Nitrocetophenone. [Link]
Chegg.com. Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction. [Link]
MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
CAS Common Chemistry. 1,3,5,7-Tetrazocine, 1,5-diacetyloctahydro-3-nitro-7-nitroso-. [Link]
PubMed Central. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. [Link]
RSC Publishing. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
Technical Guide: Research Applications of 1-(3-Amino-4-nitrophenyl)ethanone
Executive Summary 1-(3-Amino-4-nitrophenyl)ethanone (CAS 79127-41-6) serves as a critical "ortho-nitroaniline" scaffold in medicinal chemistry. Its primary utility lies in its role as a precursor to 3,4-diaminoacetopheno...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3-Amino-4-nitrophenyl)ethanone (CAS 79127-41-6) serves as a critical "ortho-nitroaniline" scaffold in medicinal chemistry. Its primary utility lies in its role as a precursor to 3,4-diaminoacetophenone , a versatile intermediate for synthesizing fused heterocyclic systems such as benzimidazoles and quinoxalines . These pharmacophores are ubiquitous in kinase inhibitors, antiviral agents, and DNA-intercalating drugs. This guide details the synthetic utility, therapeutic applications, and experimental protocols for leveraging this scaffold in drug discovery.
Part 1: Chemical Profile & Strategic Utility
Structural Analysis
The compound features an acetophenone core substituted with an amino group at position 3 and a nitro group at position 4.[1][2][3] This specific substitution pattern (3-amino-4-nitro) provides a "pre-loaded" cyclization motif.
Property
Data
IUPAC Name
1-(3-Amino-4-nitrophenyl)ethanone
CAS Number
79127-41-6
Molecular Formula
C₈H₈N₂O₃
Molecular Weight
180.16 g/mol
Key Moiety
Ortho-nitroaniline (Precursor to ortho-phenylenediamine)
The strategic value of this molecule is its ability to undergo controlled reduction to generate 3,4-diaminoacetophenone . The resulting vicinal diamine is a privileged structure that reacts with:
Aldehydes/Carboxylic Acids
Benzimidazoles (Kinase Inhibitors)
1,2-Dicarbonyls
Quinoxalines (Intercalators)
Phosgene/Urea
Benzimidazolones (GPCR Ligands)
Part 2: Synthetic Pathways & Mechanisms[4]
Core Workflow: Synthesis of Benzimidazole Scaffolds
The most common application involves the selective reduction of the nitro group followed by cyclocondensation. Preserving the acetyl group (C=O) during nitro reduction is critical for maintaining a handle for further functionalization (e.g., Claisen-Schmidt condensation to form chalcones).
Mechanism:
Selective Reduction: The nitro group is reduced to an amine using chemoselective agents (e.g., Fe/AcOH, Na₂S₂O₄) to avoid reducing the ketone to an alcohol.
Cyclization: The resulting 3,4-diaminoacetophenone reacts with an electrophile (aldehyde or acid) to close the imidazole ring.
Figure 1: Divergent synthesis pathways from 1-(3-Amino-4-nitrophenyl)ethanone to bioactive heterocycles.
Part 3: Therapeutic Applications
Oncology: Kinase Inhibition
Benzimidazoles derived from this scaffold are bioisosteres of purines, allowing them to bind to the ATP-binding pocket of protein kinases. The acetyl group at position 5 (or 6 depending on tautomerism) of the benzimidazole ring serves as an attachment point for solubilizing groups or further pharmacophores via chalcone formation.
Target Classes: EGFR, VEGFR, and CDK inhibitors.
Example: Synthesis of chalcone-linked benzimidazoles which exhibit cytotoxicity against MCF-7 and HeLa cell lines [1].
Infectious Diseases
Anthelmintics: The benzimidazole core is the pharmacophore for drugs like Albendazole and Mebendazole. Derivatives synthesized from 3,4-diaminoacetophenone have shown potent activity against helminths by inhibiting microtubule polymerization.
Antimicrobial: Quinoxaline derivatives synthesized from this scaffold exhibit broad-spectrum antibacterial activity against S. aureus and E. coli [2].
Part 4: Experimental Protocols
Protocol A: Selective Reduction to 3,4-Diaminoacetophenone
This protocol uses Iron (Fe) and Acetic Acid to selectively reduce the nitro group without affecting the acetyl ketone, a common issue with catalytic hydrogenation (Pd/C).
Materials:
1-(3-Amino-4-nitrophenyl)ethanone (1.0 eq)
Iron powder (5.0 eq, fine mesh)
Glacial Acetic Acid (solvent/reagent)
Ethanol (co-solvent)
Procedure:
Dissolution: Dissolve 10 mmol of 1-(3-Amino-4-nitrophenyl)ethanone in 50 mL of Ethanol:Acetic Acid (1:1 v/v).
Activation: Heat the solution to 60°C.
Reduction: Add Iron powder portion-wise over 30 minutes. The reaction is exothermic; maintain temperature below 80°C.
Reflux: Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: EtOAc:Hexane 1:1). The starting material (yellow/orange) should disappear, replaced by a polar, fluorescent product.
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Neutralization: Concentrate the filtrate and neutralize with saturated NaHCO₃ solution.
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield 3,4-diaminoacetophenone as a dark solid.
Yield Expectation: 75–85%
Validation: MS (ESI+) m/z = 151.1 [M+H]+.
Protocol B: One-Pot Synthesis of 2-Substituted Benzimidazole
Utilizes the diamine generated above to form a benzimidazole ring via oxidative cyclization with an aldehyde.
Hazards: 1-(3-Amino-4-nitrophenyl)ethanone is an aromatic nitro compound. It is potentially mutagenic and a skin sensitizer .
Handling: Use a fume hood. Wear nitrile gloves and safety goggles.
Storage: Store at 2-8°C, protected from light. Nitroanilines can darken upon oxidation.
Incompatibility: Avoid strong oxidizing agents and strong bases (can cause uncontrolled polymerization or decomposition).
References
Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives. Journal of Biomolecular Structure and Dynamics. (2024). Link
Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules. (2020).[4] Link
Benzimidazole Synthesis. Organic Chemistry Portal. (Retrieved 2024).[5] Link
1-(3-Amino-4-nitrophenyl)ethanone CAS 79127-41-6 Data Sheet. ChemSrc. (Retrieved 2024).[5] Link
This technical guide outlines the safe handling, storage, and emergency protocols for 1-(3-Amino-4-nitrophenyl)ethanone , a functionalized nitroaniline intermediate often employed in the synthesis of heterocyclic pharmacophores and dye precursors. While useful as a building block, its structure—containing both an electron-withdrawing nitro group and an electron-donating amino group—presents specific toxicological and stability risks. This document moves beyond basic Safety Data Sheet (SDS) summaries to provide a mechanism-based risk assessment and operational framework for research environments.
Chemical Profile & Hazard Identification
Structural Alerts & Reactivity
The compound features a nitroaniline core . This structural motif dictates its primary hazards:
Metabolic Activation: The nitro group (
) is susceptible to enzymatic reduction (via nitroreductases), potentially generating reactive hydroxylamine intermediates capable of protein adduct formation or methemoglobinemia.
Thermal Instability: While less sensitive than polynitrated aromatics, the coexistence of oxidizing (
) and reducing (, acetyl) functionalities on the same ring lowers the onset temperature for thermal decomposition.
GHS Classification (29 CFR 1910.1200 / CLP)
Based on available data and Structural Activity Relationship (SAR) read-across from isomeric nitroacetophenones.
To understand the handling requirements, one must understand the why behind the toxicity.
The Nitro-Reduction Pathway:
Upon ingestion or significant dermal absorption, the nitro group undergoes metabolic reduction. The intermediate N-hydroxylamine species is the critical toxicophore. It can oxidize ferrous hemoglobin (
) to ferric methemoglobin (), reducing oxygen transport capacity (Methemoglobinemia).
Diagram 1: Metabolic Activation & Toxicity Pathway
This diagram illustrates the potential bio-activation pathway common to nitroaromatics.
Caption: Simplified reductive metabolism of nitroaromatics leading to potential hematological toxicity.
Engineering Controls & Personal Protective Equipment (PPE)
Reliance on PPE alone is a failure of planning. Use the Hierarchy of Controls , prioritizing engineering solutions.
Engineering Controls
Powder Handling: All weighing of the solid must occur inside a HEPA-filtered chemical fume hood or a powder containment enclosure. The compound is likely a fine, electrostatic powder; open-bench handling is strictly prohibited to prevent inhalation and surface contamination.
Solution Handling: Standard chemical fume hood with face velocity >100 fpm (0.5 m/s).
PPE Matrix
Protection Layer
Specification
Rationale
Eye/Face
Chemical Splash Goggles (ANSI Z87.1)
Prevent ocular absorption; safety glasses are insufficient for fine powders.
Hand (Primary)
Nitrile Rubber (Min 0.11 mm)
Sufficient for incidental splash protection during solid handling.
Hand (Secondary)
Silver Shield / Laminate
Required if dissolving in penetrating solvents (e.g., DMSO, DMF) where nitrile offers poor resistance.
Respiratory
N95/P100 (if outside hood)
Only for emergency spill cleanup. Routine handling relies on hood ventilation.
Body
Lab Coat (Cotton/Poly) + Tyvek Sleeves
Prevent accumulation on wrists/forearms, a common exposure route.
Handling & Experimental Protocols
Protocol: Safe Weighing & Solubilization
Objective: Prepare a stock solution without generating airborne dust.
Preparation: Place the balance inside the fume hood. If the balance is external, use a tarred secondary container (e.g., a screw-top vial) to transport the material.
Anti-Static Measures: Use an anti-static gun or ionizer if the powder is flighty.
Transfer:
Tare the vial with the cap on.
Open vial, add solid using a disposable spatula.
Cap immediately.
Wipe the exterior of the vial with a damp Kimwipe (solvent-moistened) before removing from the hood.
Dissolution: Add solvent (e.g., Methanol, DMSO) via syringe through a septum if possible, or strictly within the hood.
Storage & Stability
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended to prevent slow oxidation of the amino group.
Light: Store in amber vials; nitroanilines can be photosensitive.
Incompatibilities: Segregate from strong acids (protonation of amine), strong bases , and reducing agents (hydrazine, borohydrides) which may cause uncontrolled reduction of the nitro group.
Emergency Response & Waste Management
Diagram 2: Emergency Response Decision Tree
Logic flow for immediate response to exposure or spills.
Caption: Decision logic for spills and exposure incidents.
Waste Disposal
Stream: Segregate as Hazardous Organic Waste .
Labeling: Must explicitly state "Contains Nitroaromatics" to alert waste handlers of potential reduction hazards.
Treatment: Do not mix with oxidizing waste streams (e.g., Nitric acid waste) due to fire risk.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12215914, 1-(3-Amino-4-nitrophenyl)ethanone. Retrieved from [Link]
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 1-(3-Amino-4-nitrophenyl)ethan-1-one (CAS 79127-41-6).[6] Retrieved from [Link][6]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols and Nitroanilines. Retrieved from [Link]
Discovery and history of 1-(3-Amino-4-nitrophenyl)ethanone
An In-depth Technical Guide to the Synthesis and Applications of 1-(3-Amino-4-nitrophenyl)ethanone Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the discovery, synthesis, and...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis and Applications of 1-(3-Amino-4-nitrophenyl)ethanone
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the discovery, synthesis, and potential applications of 1-(3-Amino-4-nitrophenyl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry of this molecule, offering both historical context and practical synthetic insights.
Introduction and Historical Context
The compound 1-(3-Amino-4-nitrophenyl)ethanone, also known as ethanone, 1-(3-amino-4-nitrophenyl)-, is a substituted aromatic ketone that holds potential as a versatile intermediate in organic synthesis.[1] Its structure, featuring an acetyl group, an amino group, and a nitro group on a benzene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science.
The "discovery" of a specific, non-landmark molecule like 1-(3-Amino-4-nitrophenyl)ethanone is often not a singular, documented event but rather the logical outcome of the systematic advancement of organic chemistry. Its conceptualization and synthesis are rooted in the rich history of aromatic chemistry, particularly the development of electrophilic aromatic substitution and the chemistry of aniline and its derivatives. The foundational work on nitration of aromatic compounds and the reduction of nitroarenes in the 19th and early 20th centuries laid the essential groundwork. Furthermore, the development of copper-catalyzed C-N and C-O bond-forming reactions, such as the Ullmann condensation, expanded the toolkit for synthesizing complex aromatic amines and ethers.[2][3][4][5][6]
The synthesis of various substituted acetophenones has been a subject of interest for their roles as intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[7][8] For instance, related compounds like 3-aminoacetophenone are used in the synthesis of phenylephrine drugs and the hypnotic drug zaleplon.[9] The exploration of different substitution patterns on the acetophenone scaffold is a common strategy in drug discovery to modulate biological activity.
Synthetic Pathways and Mechanistic Insights
The synthesis of 1-(3-Amino-4-nitrophenyl)ethanone can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials, desired purity, and scalability. The primary challenge in synthesizing this molecule lies in achieving the correct regiochemistry of the substituents on the aromatic ring.
Pathway A: Nitration of 3-Aminoacetophenone
A common and direct approach involves the electrophilic nitration of 3-aminoacetophenone. The amino group is a strong activating group and an ortho-, para-director, while the acetyl group is a deactivating group and a meta-director. Therefore, the nitration of 3-aminoacetophenone is expected to yield a mixture of isomers. The directing effects of the two groups are conflicting, which can lead to challenges in controlling the regioselectivity.
To achieve the desired 4-nitro product, the powerful directing effect of the amino group needs to be modulated. This is typically accomplished by protecting the amino group as an acetamide. The acetylated amino group is still an ortho-, para-director but is less activating than the free amino group, which can lead to better control of the nitration reaction.
Experimental Protocol: Synthesis of 1-(3-Amino-4-nitrophenyl)ethanone via Pathway A
Step 1: Acetylation of 3-Aminoacetophenone
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-aminoacetophenone in 50 mL of glacial acetic acid.
Slowly add 1.2 equivalents of acetic anhydride to the solution while stirring.
Heat the reaction mixture to 50-60°C for 1 hour.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.
Filter the solid, wash with cold water, and dry to obtain 3-acetamidoacetophenone.
Step 2: Nitration of 3-Acetamidoacetophenone
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
Slowly add 8.0 g of 3-acetamidoacetophenone to the cold sulfuric acid while maintaining the temperature below 5°C.[10]
Prepare a nitrating mixture by slowly adding 1.1 equivalents of fuming nitric acid to 10 mL of cold concentrated sulfuric acid.
Add the nitrating mixture dropwise to the solution of 3-acetamidoacetophenone, ensuring the temperature does not exceed 5°C.[11][12]
After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of the Acetyl Group
Suspend the crude 3-acetamido-4-nitroacetophenone in a mixture of 50 mL of ethanol and 50 mL of 10% aqueous hydrochloric acid.
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
The product, 1-(3-amino-4-nitrophenyl)ethanone, will precipitate.
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.
Pathway B: Selective Reduction of 1-(3,4-Dinitrophenyl)ethanone
An alternative route begins with the commercially available 4-nitroacetophenone. Dinitration followed by a selective reduction of one nitro group can yield the desired product.
Workflow for Pathway B:
Caption: Synthetic workflow for Pathway B.
The key to this pathway is the selective reduction of the nitro group at the 3-position. The nitro group at the 4-position is para to the deactivating acetyl group, making it slightly less electron-rich than the nitro group at the 3-position. This subtle difference in electronic environment can be exploited for selective reduction using specific reagents like sodium sulfide or ammonium chloride with a reducing agent.
Characterization and Data
The structural confirmation of 1-(3-Amino-4-nitrophenyl)ethanone is typically achieved through a combination of spectroscopic techniques.
Technique
Expected Observations
¹H NMR
- Singlet for the acetyl protons (~2.5 ppm).- Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- Broad singlet for the amino protons.
¹³C NMR
- Signal for the carbonyl carbon (~197 ppm).- Six distinct signals for the aromatic carbons.- Signal for the acetyl methyl carbon (~26 ppm).
IR Spectroscopy
- Characteristic C=O stretch for the ketone (~1680 cm⁻¹).- N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).- Asymmetric and symmetric stretching of the nitro group (~1520 and 1340 cm⁻¹).
Mass Spectrometry
- Molecular ion peak corresponding to the molecular weight of the compound (C₈H₈N₂O₃).
Applications and Future Directions
While specific, large-scale applications of 1-(3-Amino-4-nitrophenyl)ethanone are not widely documented, its structure suggests significant potential in several areas of chemical research and development:
Pharmaceutical Synthesis: As a substituted aniline, it can serve as a precursor for the synthesis of heterocyclic compounds, which are common scaffolds in many drug molecules. The presence of the nitro and amino groups allows for further functionalization, making it a versatile starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.[13][14][15] The general class of aminoacetophenones has been explored for various biological activities.[13]
Dye and Pigment Industry: The chromophoric nitro group and the auxochromic amino group make this molecule a potential intermediate in the synthesis of azo dyes and other colorants.[16]
Materials Science: The aromatic structure and the presence of functional groups that can participate in polymerization or cross-linking reactions suggest its potential use in the development of novel polymers and materials with specific optical or electronic properties.
Future research could focus on exploring the reactivity of this molecule in various coupling reactions, developing more efficient and greener synthetic routes, and evaluating its biological activity and that of its derivatives.
Conclusion
1-(3-Amino-4-nitrophenyl)ethanone is a molecule with significant untapped potential as a synthetic intermediate. While its history is intertwined with the broader development of aromatic chemistry, a clear understanding of its synthesis, based on established principles, allows for its preparation and exploration in various scientific fields. This guide provides a foundational understanding for researchers looking to utilize this versatile chemical building block in their synthetic endeavors.
Google Patents. (2019). A kind of preparation method of nitroacetophenone. CN109232259B.
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
European Patent Office. (2020). CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE. EP 2766338 B1.
Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone.
ResearchGate. (2020). Synthesis and anticorrosion studies of 4-[(2-nitroacetophenonylidene)-amino]-antipyrine on SAE 1012 carbon steel in 15 wt.% HCl solution.
Stanford Chemicals. (n.d.). 3-Nitroacetophenone.
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]
ChemicalBook. (2019). 4-Aminoacetophenone: Uses in synthesizing organic compounds.
PubMed. (1991). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors.
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-.
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-.
ResearchGate. (2018). THE STORY OF 4-AMINODIPHENYLAMINE.
Wikipedia. (2023). 4-Nitroaniline. Retrieved from [Link]
Application Note: Strategic Synthesis of 1-(3-Amino-4-nitrophenyl)ethanone from m-Nitroacetophenone
Abstract & Strategic Overview The synthesis of 1-(3-Amino-4-nitrophenyl)ethanone (also referred to as 3-amino-4-nitroacetophenone) represents a critical transformation in the development of kinase inhibitors and azo-dye...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of 1-(3-Amino-4-nitrophenyl)ethanone (also referred to as 3-amino-4-nitroacetophenone) represents a critical transformation in the development of kinase inhibitors and azo-dye precursors. While the starting material, m-nitroacetophenone (3-nitroacetophenone), is readily available, the introduction of the amino and nitro functionalities in the correct 3,4-regioisomer pattern presents a classic challenge in electrophilic aromatic substitution.
Direct nitration of m-nitroacetophenone yields 3,5-dinitroacetophenone due to the meta-directing nature of both substituents. Therefore, a protection-activation-nitration-deprotection strategy is required. This guide details a robust, four-step protocol designed to maximize regioselectivity for the 4-nitro isomer by exploiting the ortho-directing capability of the acetamido group under specific nitration conditions.
Core Synthetic Challenges
Chemoselectivity: Reducing the nitro group without reducing the ketone (carbonyl).
Regioselectivity: Directing the incoming nitro group to position 4 (ortho to amine, para to acetyl) rather than position 6 (para to amine, ortho to acetyl).
Safety: Managing the exotherms of nitration and the flammability of hydrogenation catalysts.
Retrosynthetic Analysis & Pathway
The synthesis relies on converting the meta-directing nitro group into an ortho/para-directing acetamido group. The critical decision point is Step 3, where reaction conditions must be tuned to favor the ortho position (C4) over the sterically less hindered para position (C6).
Figure 1: Four-step synthetic pathway designed to enforce C4 regioselectivity via the acetamido directing group.
Detailed Experimental Protocols
Step 1: Chemoselective Reduction of m-Nitroacetophenone
Objective: Reduce the nitro group (
) to an amine () while preserving the ketone carbonyl.
Method: Catalytic Hydrogenation (Preferred for purity) or Tin/HCl (Robust alternative).
Protocol A: Catalytic Hydrogenation (High Purity)
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve m-nitroacetophenone (16.5 g, 100 mmol) in Methanol (150 mL) .
Catalyst: Add 10% Pd/C (1.5 g) carefully under an inert atmosphere (Nitrogen).
Caution: Dry Pd/C is pyrophoric. Keep wet with solvent.
Reaction: Pressurize with Hydrogen gas (30-40 psi) and shake/stir at room temperature for 2-4 hours. Monitor by TLC (EtOAc:Hexane 1:1) until starting material disappears.
Workup: Filter the catalyst through a Celite pad (do not let the pad dry out completely to prevent fire). Concentrate the filtrate under reduced pressure.
Yield: Expect ~12-13 g (90-95%) of 3-aminoacetophenone as a yellow solid/oil.
Step 2: Protection (Acetylation)
Objective: Convert the amine to an acetamide to prevent oxidation and modulate directing effects.
Strategy: Use Acetyl Nitrate (generated in situ from
and ). This reagent often favors ortho-nitration via a cyclic transition state involving the amide oxygen, enhancing selectivity for C4 over C6.
Reagent Prep: In a separate flask, cool Acetic Anhydride (40 mL) to 0°C. Slowly add Fuming Nitric Acid (4.5 mL, ~100 mmol) dropwise, keeping temperature < 5°C. Caution: Highly Exothermic.
Substrate Addition: Dissolve 3-acetamidoacetophenone (8.85 g, 50 mmol) in Acetic Acid (20 mL) . Cool to 0-5°C.[3][4]
Reaction: Add the acetyl nitrate solution to the substrate solution dropwise over 30 minutes. Maintain temperature between 0°C and 5°C.
Stirring: Stir at 5-10°C for 2 hours.
Quench: Pour the mixture onto Ice/Water (300 g) with vigorous stirring. The product should precipitate.[2][5][6]
Purification: Filter the yellow solid. Recrystallize from Ethanol.[1][5]
Note: If a mixture of C4 and C6 isomers is present, the C4 isomer (3-acetamido-4-nitro) is typically less soluble and crystallizes first.
Yield: Expect 60-70% of 3-acetamido-4-nitroacetophenone .
Step 4: Hydrolysis (Deprotection)
Objective: Remove the acetyl protecting group to yield the final amine.
Reaction: Suspend the nitrated intermediate (5 g) in Ethanol (30 mL) and 6M HCl (20 mL) .
Reflux: Heat to reflux (approx. 80-90°C) for 1-2 hours. The solid will dissolve, then the product hydrochloride may precipitate.
Neutralization: Cool to room temperature. Neutralize carefully with 20% NaOH or
solution to pH 8-9.
Isolation: The free base 1-(3-Amino-4-nitrophenyl)ethanone precipitates as an orange/yellow solid. Filter, wash with water, and dry.[7]
Quantitative Data Summary
Parameter
Step 1 (Reduction)
Step 2 (Protection)
Step 3 (Nitration)
Step 4 (Hydrolysis)
Reagents
, Pd/C
, TEA
,
HCl, EtOH
Temperature
25°C
0°C 25°C
0°C 5°C
85°C (Reflux)
Time
3 h
2 h
2 h
1.5 h
Typical Yield
92%
94%
65%
88%
Key Risk
Fire ()
Exotherm
Runaway Exotherm
Corrosive
Critical Process Parameters (CPP) & Troubleshooting
Regioselectivity Control
The ratio of the 4-nitro (target) to the 6-nitro (byproduct) isomer is the most critical quality attribute.
Temperature: Strictly maintain Nitration at < 5°C. Higher temperatures increase the proportion of the 6-nitro isomer and dinitration byproducts.
Reagent Choice: Do not substitute Acetic Anhydride with Sulfuric Acid in Step 3 if high C4 selectivity is required. Mixed acid (
) tends to favor the para (C6) product due to steric bulk and lack of the "ortho-effect" coordination mechanism.
Analytical Validation[1]
1H NMR (DMSO-d6):
Target (3-amino-4-nitro): Look for the ABX system or specific coupling constants. The proton at C2 (between Acetyl and Amino) will appear as a doublet with small coupling (
Hz). The proton at C5 (adjacent to Nitro) will be a doublet ( Hz).
Byproduct (5-amino-2-nitro): The coupling patterns will differ due to the relative positions of protons.
References
Reduction of Nitroarenes
Org.[1][7][8][9] Synth. 1945, 25, 78. "m-Aminoacetophenone". Link
Arnall, F. and Lewis, T. "The Nitration of Acetanilide and its Derivatives." Journal of the Society of Chemical Industry, 1929.
General Synthesis of Amino-Nitro-Acetophenones:
Lyle, R. E., et al. "The Synthesis of 3-Amino-4-nitroacetophenone." Journal of Organic Chemistry, 1959.
Agrawal, J.P. "Recent Trends in High-Energy Materials." Progress in Energy and Combustion Science, 1998.
Disclaimer: This protocol involves hazardous chemicals including hydrogen gas, fuming nitric acid, and heavy metals. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Synthesis of 1-(3-Amino-4-nitrophenyl)ethanone: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed, three-step experimental protocol for the synthesis of 1-(3-Amino-4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and materials science research. This protoc...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed, three-step experimental protocol for the synthesis of 1-(3-Amino-4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and materials science research. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical transformations and the rationale behind the experimental design.
Introduction
1-(3-Amino-4-nitrophenyl)ethanone is a substituted nitroaniline derivative. The presence of the amino, nitro, and acetyl functionalities makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients. The synthetic route detailed herein begins with the readily available starting material, 3-aminoacetophenone, and proceeds through a protective acetylation, a regioselective nitration, and a final deprotection to yield the target compound. This multi-step synthesis is a classic example of how to strategically manipulate functional groups in aromatic chemistry to achieve a desired substitution pattern.
Overall Synthetic Workflow
The synthesis of 1-(3-Amino-4-nitrophenyl)ethanone is accomplished in three main stages, as depicted in the workflow diagram below.
Figure 1: Overall workflow for the synthesis of 1-(3-Amino-4-nitrophenyl)ethanone.
Detailed Experimental Protocol
PART 1: Acetylation of 3-Aminoacetophenone
Rationale: The initial step involves the protection of the amino group as an acetamide. This is crucial for two primary reasons: first, it prevents the oxidation of the electron-rich amino group during the subsequent nitration step, which is a common side reaction with strong oxidizing agents like nitric acid. Second, the acetylamino group is a moderately activating ortho-, para-director, which will guide the incoming nitro group to the desired position on the aromatic ring.
Materials:
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
Quantity
3-Aminoacetophenone
C₈H₉NO
135.16
10.0 g (0.074 mol)
Acetic Anhydride
C₄H₆O₃
102.09
8.3 mL (0.088 mol)
Glacial Acetic Acid
CH₃COOH
60.05
50 mL
Deionized Water
H₂O
18.02
As needed
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.074 mol) of 3-aminoacetophenone in 50 mL of glacial acetic acid.[1]
To the stirred solution, slowly add 8.3 mL (0.088 mol) of acetic anhydride.
Heat the reaction mixture to reflux (approximately 118 °C) for 1 hour.
After reflux, allow the mixture to cool to room temperature.
Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring.
A white precipitate of N-(3-acetylphenyl)acetamide will form.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake with copious amounts of cold deionized water to remove any residual acetic acid.
Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high, around 90-95%.
PART 2: Regioselective Nitration of N-(3-acetylphenyl)acetamide
Rationale: This is the key step where the nitro group is introduced onto the aromatic ring. The acetylamino group directs the electrophilic nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, to the positions ortho and para to itself. Due to steric hindrance from the acetylamino group, the para-position (position 4) is favored. The acetyl group is a meta-director, and its influence further deactivates the positions ortho and para to it, reinforcing the desired regioselectivity. Careful temperature control is critical to prevent dinitration and other side reactions.
Reaction Mechanism:
Figure 2: Mechanism of the nitration of N-(3-acetylphenyl)acetamide.
Materials:
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
Quantity
N-(3-acetylphenyl)acetamide
C₁₀H₁₁NO₂
177.20
10.0 g (0.056 mol)
Concentrated Sulfuric Acid (98%)
H₂SO₄
98.08
20 mL
Concentrated Nitric Acid (70%)
HNO₃
63.01
4.0 mL (0.063 mol)
Crushed Ice/Water
H₂O
18.02
~200 g
Procedure:
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid.
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
Slowly add 10.0 g (0.056 mol) of finely powdered N-(3-acetylphenyl)acetamide to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10 °C.
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 4.0 mL (0.063 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.
Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the acetamide in sulfuric acid over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with constant stirring.
A pale yellow precipitate of N-(3-acetyl-4-nitrophenyl)acetamide will form.
Allow the mixture to stand for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
Recrystallize the crude product from ethanol to obtain pure N-(3-acetyl-4-nitrophenyl)acetamide. Dry the purified product in a vacuum oven.
PART 3: Hydrolysis of N-(3-acetyl-4-nitrophenyl)acetamide
Rationale: The final step is the deprotection of the amino group by acid-catalyzed hydrolysis of the acetamide. Under acidic conditions, the amide linkage is cleaved to regenerate the free amine and produce acetic acid as a byproduct. The resulting product, 1-(3-Amino-4-nitrophenyl)ethanone, is then isolated by neutralization.
Materials:
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
Quantity
N-(3-acetyl-4-nitrophenyl)acetamide
C₁₀H₁₀N₂O₄
222.19
10.0 g (0.045 mol)
Concentrated Hydrochloric Acid (37%)
HCl
36.46
50 mL
10% Sodium Hydroxide Solution
NaOH
40.00
As needed
Deionized Water
H₂O
18.02
As needed
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.0 g (0.045 mol) of N-(3-acetyl-4-nitrophenyl)acetamide and 50 mL of concentrated hydrochloric acid.
Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer visible.
After the reaction is complete, allow the mixture to cool to room temperature.
Carefully pour the cooled solution into a beaker containing 200 mL of ice.
Slowly neutralize the acidic solution by adding 10% sodium hydroxide solution with constant stirring until the pH is approximately 7-8.
A yellow to orange precipitate of 1-(3-Amino-4-nitrophenyl)ethanone will form.
Collect the solid product by vacuum filtration and wash it with cold deionized water.
Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-(3-Amino-4-nitrophenyl)ethanone.
Dry the final product in a vacuum oven at a temperature not exceeding 80 °C.
Characterization of 1-(3-Amino-4-nitrophenyl)ethanone
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
3-Aminoacetophenone: Harmful if swallowed and causes serious eye irritation.[2][3][4] Avoid inhalation of dust and contact with skin and eyes.[5]
Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with care.
Nitrating Mixture (Concentrated H₂SO₄ and HNO₃): Extremely corrosive and a strong oxidizing agent.[6] Causes severe burns upon contact. The mixing process is highly exothermic and must be done slowly and with cooling.[7][8] Avoid contact with combustible materials.[6]
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield in acetylation step
Incomplete reaction or loss during workup.
Ensure the reaction goes to completion by monitoring with TLC. Be careful not to use an excessive amount of water during precipitation, which could dissolve some of the product.
Formation of dinitro products
Reaction temperature during nitration was too high.
Strictly maintain the reaction temperature between 0 and 5 °C. Add the nitrating mixture very slowly to control the exotherm.
Incomplete hydrolysis of the amide
Insufficient reaction time or acid concentration.
Monitor the hydrolysis by TLC. If the reaction is sluggish, the reflux time can be extended, or a higher concentration of hydrochloric acid can be used.
Product is dark or oily
Presence of impurities or side products.
Ensure thorough washing of the crude products at each step. Recrystallization from an appropriate solvent system is crucial for obtaining a pure, crystalline product. The use of activated charcoal during recrystallization can help remove colored impurities.
References
oxfordlabchem.com. (n.d.). Material Safety Data Sheet - 3-amino acetophenone. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
Loba Chemie. (2016, April 20). 3-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]
PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, October 15). 1-(3-Amino-4-nitrophenyl)ethan-1-one Properties. Retrieved from [Link]
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]
University of California. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Retrieved from [Link]
GOV.UK. (2024, July 15). Nitric acid - Incident management. Retrieved from [Link]
ResearchGate. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
Optimizing reaction conditions for 1-(3-Amino-4-nitrophenyl)ethanone synthesis
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 1-(3-Amino-4-nitrophenyl)ethanone (also known as 3-Amino-4-nitroacetophenone ). Case ID: ANP-304-OPT Stat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 1-(3-Amino-4-nitrophenyl)ethanone (also known as 3-Amino-4-nitroacetophenone ).
Case ID: ANP-304-OPT
Status: Active
Applicable For: Medicinal Chemistry, Process Development, Kinase Inhibitor Synthesis[1]
Executive Summary & Strategy Selection
Target Molecule: 1-(3-Amino-4-nitrophenyl)ethanone
Chemical Structure: Acetyl group at C1, Amino group at C3, Nitro group at C4.[1]
Core Challenge: Achieving high regioselectivity. Direct nitration of 3-aminoacetophenone yields a mixture of isomers (2-, 4-, and 6-nitro), while direct nitration of 4-nitroacetophenone is deactivated.[1]
Recommended Route (High Purity):Nucleophilic Aromatic Substitution (SNAr) of 3-Fluoro-4-nitroacetophenone (or 3-Chloro analog) using ammonia.[1] This route guarantees regiochemical purity because the leaving group fixes the position of the amine.
Alternative Route (Low Cost):Nitration of N-(3-acetylphenyl)acetamide followed by deprotection.[1] This requires rigorous purification to remove the 6-nitro isomer.[1]
Decision Matrix: Route Selection
Figure 1: Decision tree for selecting the synthetic pathway based on purity vs. cost constraints.[1]
Protocol A: SNAr Displacement (Recommended)
This method utilizes the electron-withdrawing power of the para-nitro group to activate the ortho-halogen (fluorine or chlorine) for displacement by ammonia.[1]
Reagents & Conditions
Substrate: 3-Fluoro-4-nitroacetophenone (Preferred) or 3-Chloro-4-nitroacetophenone.[1]
Nucleophile: 7N Ammonia in Methanol (Commercial) or Aqueous NH4OH (28%).
Solvent: Methanol, Ethanol, or THF.
Vessel: Sealed pressure tube or Autoclave (Critical).
Step-by-Step Methodology
Charge: Load 1.0 equiv of 3-Fluoro-4-nitroacetophenone into a pressure tube.
Solvate: Add 10 volumes of Methanol.
Activate: Add 5.0–10.0 equiv of Ammonia (as 7N NH3 in MeOH).
Note: If using the Chloro-analog, add 0.1 equiv of KI (Potassium Iodide) as a catalyst (Finkelstein-like activation).[1]
Reaction: Seal the vessel and heat to 60–80°C (Fluoro) or 100–120°C (Chloro).
Monitor: Check TLC (EtOAc/Hexane) for disappearance of starting material (approx. 4–12 hours).
Workup: Cool to 0°C. The product often precipitates as a yellow solid.[2] Filter and wash with cold methanol. If no precipitate, concentrate in vacuo and recrystallize from Ethanol/Water.
Ensure vessel is hermetically sealed. Use a fresh bottle of NH3/MeOH.
Low Reactivity (Chloro)
Chloride is a poor leaving group.
Increase Temp to 120°C; Switch to DMF solvent; Add KI catalyst.
Byproduct: Phenol
Hydrolysis of Halide by water.
Use anhydrous Ammonia in Methanol/Ethanol; Avoid aqueous NH4OH at high temps.
Dark/Tarry Mixture
Oxidation or polymerization.
Degas solvent with N2 before sealing; Limit temp to <90°C for Fluoro-analog.[1]
Protocol B: Nitration of Protected Amine (Legacy)
Use this route only if the halogenated precursor is unavailable. It relies on the ortho-directing effect of the acetamido group competing with the meta-directing acetyl group.
Q: Can I nitrate 3-aminoacetophenone directly without protection?A: No. The amine group is susceptible to oxidation by nitric acid, leading to tar formation. Furthermore, the free amine (or ammonium salt in acid) changes the directing effects, favoring the meta position relative to the ammonium (which is already occupied or deactivated), leading to poor yields and complex mixtures.
Q: Why is the SNAr reaction turning black?A: This usually indicates the presence of oxygen or excessive temperature. Acetophenones are sensitive to base-catalyzed condensation (Aldol-type) at high temperatures.[1] Ensure you use a sealed tube to maintain ammonia concentration at lower temperatures (60-80°C) rather than refluxing at high temps in open vessels.[1]
Q: How do I distinguish the 4-nitro and 6-nitro isomers from the nitration route?A: 1H NMR is the best tool. The target 4-nitro isomer has protons at positions 2, 5, and 6. The proton at position 5 (ortho to nitro) will appear as a doublet with a large coupling constant (~8-9 Hz) due to its ortho neighbor H-6.[1] The 6-nitro isomer has protons at 2, 4,[1] 5. The proton pattern will be different (check for para coupling or different splitting patterns).
References
SNAr Methodology: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. (General precedent for fluoro-nitro activation).[1]
Nitration Directing Effects: The Control of Isomer Distributions in Nitration Reactions.[7] (Mechanistic background on acetophenone nitration).
Compound Data (Analogous): 4'-Fluoro-3'-nitroacetophenone Properties. (Precursor data).[8] [1]
General Synthesis: Synthesis of aminoacetophenone derivatives. (Process chemistry context). [1]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: CHEMO-SUPPORT-79127
Subject: Troubleshooting Synthesis, Reduction, and Cyclization Protocols
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
Compound: 1-(3-Amino-4-nitrophenyl)ethanone
Common Aliases: 3-Amino-4-nitroacetophenone; 5-Acetyl-2-nitroaniline.
CAS Registry Number: 79127-41-6
Core Utility: A critical "switch" intermediate. The ortho-relationship between the amino and nitro groups makes it a prime precursor for 5-acetylbenzimidazoles (via reduction and cyclization), which are privileged scaffolds in kinase inhibitors and antiparasitic drugs.
Senior Scientist Note:
"The most frequent support tickets we receive regarding this compound involve chemoselectivity . Users often struggle to reduce the nitro group (-NO₂) to an amine (-NH₂) without accidentally reducing the ketone (-COCH₃) to an alcohol. This guide prioritizes that specific selectivity challenge."
Physical Properties & Solubility Guide
Issue: "I cannot get the starting material into solution for my reaction."
This compound exhibits the classic "brick dust" behavior of nitroanilines—poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding and dipole interactions.
Solubility Compatibility Table
Solvent
Solubility Rating
Application Note
Water
Insoluble
Unsuitable for single-phase reactions. Requires surfactant or biphasic conditions.
Ethanol/Methanol
Moderate (Hot)
Standard for reduction reactions. Heating to reflux often required.
DMSO / DMF
High
Best for concentrated stock solutions or nucleophilic substitutions.
Dichloromethane
Low to Moderate
Good for workup/extraction, poor for reaction media.
Ethyl Acetate
Moderate
Excellent for extraction; often used in silica chromatography.
Pro-Tip: If running a reduction in ethanol/water, the starting material may start as a suspension. As the amino group forms (or the nitro group reduces), the polarity changes, often resulting in a clear solution. Do not abort the reaction just because it looks heterogeneous initially.
Critical Workflow: Chemoselective Reduction
The Challenge: Synthesizing 1-(3,4-diaminophenyl)ethanone (the benzimidazole precursor).
Common Failure: Over-reduction of the acetyl group to an ethyl or hydroxyethyl group.
Protocol A: Iron-Mediated Reduction (The "Gold Standard")
This method is highly recommended over catalytic hydrogenation (H₂/Pd-C) for this specific substrate because Iron (Fe) is chemically incapable of reducing the ketone under these conditions.
Step-by-Step Methodology:
Setup: In a round-bottom flask, suspend 1-(3-Amino-4-nitrophenyl)ethanone (1 equiv) in Ethanol:Water (4:1 ratio) .
Activation: Add Ammonium Chloride (NH₄Cl) (5 equiv) and Iron Powder (Fe) (5 equiv, <325 mesh).
Reaction: Heat to reflux (approx. 80°C) with vigorous mechanical stirring.
Why Mechanical? Iron powder is heavy and settles; magnetic stirrers often fail to suspend it effectively, stalling the reaction.
Monitoring: Check TLC every 30 mins. The bright yellow/orange nitro compound will fade to a darker, often brownish diamine.
Workup (Critical): Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. The product (diamino) is oxidation-sensitive; use immediately or store under Argon.
Troubleshooting the Reduction
Q: My product shows an extra peak in LC-MS (M+2). Did I reduce the ketone?
Diagnosis: If you used NaBH₄ or H₂/Pd-C, yes.
Fix: Switch to the Fe/NH₄Cl method described above or use Tin(II) Chloride (SnCl₂) in ethanol. SnCl₂ is specific for nitro groups in the presence of carbonyls.
Q: The reaction is stalled at 50% conversion after 4 hours.
Diagnosis: Surface passivation of the iron.
Fix: Add 2-3 drops of concentrated HCl to "etch" the iron surface and restart the electron transfer process. Ensure your stirring is actually suspending the iron powder.
Q: The product turned black/tarry upon drying.
Diagnosis: Oxidation of the ortho-phenylenediamine moiety. 1,2-diamines are prone to air oxidation.
Fix: Do not dry to completion if not necessary. Use the crude wet solid immediately for the next cyclization step.
Critical Workflow: Benzimidazole Cyclization
The Goal: Converting the reduced diamine into a benzimidazole scaffold.[1]
Visualizing the Pathway
The following diagram maps the reaction logic and potential pitfalls.
Caption: Figure 1. Synthetic workflow from nitro-acetophenone to benzimidazole, highlighting critical failure points (dotted red lines).
Troubleshooting Cyclization
Q: I formed the imine (Schiff base), but the ring won't close.
Context: Reaction of the diamine with an aldehyde (R-CHO).
Mechanism: The first step is the amine attacking the aldehyde to form an imine. The second step (ring closure) requires an oxidative dehydrogenation or acid catalysis.
Solution:
Add an Oxidant: If using simple aldehydes, add Na₂S₂O₅ (Sodium metabisulfite) or use air bubbling in an open vessel.
Acid Catalysis: Add catalytic p-TsOH or sulfamic acid.
Alternative: Use Carboxylic Acids instead of aldehydes in Polyphosphoric Acid (PPA) at 140°C. This forces cyclization via dehydration.
Interactive Troubleshooting Logic
Use this logic flow to diagnose low yields.
Caption: Figure 2. Decision tree for diagnosing reaction failures based on LC-MS/NMR data.
References
Babu, K., et al. (2015). Synthesis of novel benzimidazole derivatives from acetophenone precursors. Journal of Chemical and Pharmaceutical Research, 7(6):772-774.[2] Available at: [Link]
Organic Chemistry Portal. Synthesis of Benzimidazoles: Recent Literature. (Comprehensive review of reductive cyclization methods). Available at: [Link]
PubChem. Compound Summary: 1-(3-Amino-4-nitrophenyl)ethan-1-one.[3] National Library of Medicine. Available at: [Link](Note: Link directs to isomer/analog search if exact CAS page is unindexed, verify structure via InChI).
Technical Comparison Guide: FTIR and Mass Spectrometry Characterization of 1-(3-Amino-4-nitrophenyl)ethanone
The following technical guide details the characterization of 1-(3-Amino-4-nitrophenyl)ethanone (CAS 79127-41-6), focusing on the critical spectroscopic differentiation from its regioisomer, 1-(4-Amino-3-nitrophenyl)etha...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the characterization of 1-(3-Amino-4-nitrophenyl)ethanone (CAS 79127-41-6), focusing on the critical spectroscopic differentiation from its regioisomer, 1-(4-Amino-3-nitrophenyl)ethanone .
Executive Summary & Structural Context
Target Molecule: 1-(3-Amino-4-nitrophenyl)ethanone
CAS Registry Number: 79127-41-6
Molecular Formula: C
In drug development and dye synthesis, this compound serves as a critical intermediate. However, its synthesis (often via nitration of acetophenone derivatives) frequently yields the regioisomer 1-(4-amino-3-nitrophenyl)ethanone (CAS 1432-42-4).
Distinguishing these isomers is non-trivial but vital, as the position of the amino group (meta vs. para to the acetyl group) drastically alters downstream reactivity. This guide provides a definitive analytical framework to validate the identity of the 3-amino-4-nitro isomer using FTIR and Mass Spectrometry.
Fragmentation is similar; IR is required for confirmation.
FTIR Analysis: The "Push-Pull" Differentiator
The most reliable spectroscopic method for distinguishing these isomers is the carbonyl (C=O) stretching frequency. The electronic environment of the acetyl group dictates the bond order and thus the wavenumber.
Theoretical Basis & Observed Shifts
Target (3-Amino-4-nitro): The nitro group is para to the acetyl group. The nitro group is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring and the carbonyl carbon, reducing the single-bond character of the C=O bond. This maintains or slightly increases the double-bond character, resulting in a higher frequency absorption (~1690 cm⁻¹ ).
Isomer (4-Amino-3-nitro): The amino group is para to the acetyl group. The amino lone pair donates electron density into the ring and onto the carbonyl oxygen via resonance. This significantly increases the single-bond character of the C=O bond, lowering the frequency (~1660 cm⁻¹ ).
Key FTIR Bands (KBr Pellet)
Functional Group
Wavenumber (cm⁻¹)
Description & Causality
C=O Stretch
1685 – 1700
Primary ID Peak. High frequency due to para-nitro electron withdrawal.
N-H Stretch
3350 – 3480 (Doublet)
Characteristic symmetric/asymmetric stretch of primary amine (-NH).
NO₂ Stretch
1520 (Asym) / 1345 (Sym)
Strong, distinct bands characteristic of aromatic nitro groups.
C=C Aromatic
1580 – 1600
Ring breathing modes, often overlapping with NH bending.
Mass Spectrometry: Fragmentation Pathways
While FTIR confirms the isomer structure, Mass Spectrometry (MS) validates the molecular mass and purity. The fragmentation pattern is dominated by the stability of the aromatic core and the lability of the acetyl methyl group.
MS Profile (EI, 70 eV)
Molecular Ion (M⁺): m/z 180.1 (Distinct, usually 40-60% intensity).
Base Peak: m/z 165. This corresponds to the loss of the methyl radical (•CH
) from the acetyl group, forming a stable acylium ion [Ar-C≡O]⁺.
Key Fragments
m/z 180 → 165 (Loss of •CH
): Cleavage alpha to the carbonyl.
m/z 180 → 134 (Loss of •NO
): Characteristic of nitroaromatics.
m/z 165 → 137 (Loss of CO): Subsequent loss of carbon monoxide from the acylium ion.
Visualization: Fragmentation Logic
Figure 1: The primary fragmentation pathway involves alpha-cleavage of the methyl group followed by decarbonylation.
Experimental Protocols
To ensure reproducibility and valid comparison against the data above, follow these specific preparation protocols.
Protocol A: FTIR Sample Preparation (KBr Pellet)
Purpose: To obtain a high-resolution spectrum minimizing moisture interference.
Reagents: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 2 hours.
Steps:
Mix 1–2 mg of the solid sample with 100 mg of dry KBr in an agate mortar.
Grind until a fine, uniform powder is achieved (grain size < 2 µm to avoid scattering).
Press the mixture in a pellet die at 10 tons of pressure for 2 minutes under vacuum (to remove trapped air).
Validation: The resulting pellet should be transparent. An opaque pellet indicates moisture or insufficient grinding.
Acquisition: Scan from 4000 to 400 cm⁻¹ with 4 cm⁻¹ resolution; accumulate 16 scans.
Protocol B: Mass Spectrometry (Direct Infusion ESI)
Purpose: Rapid mass confirmation.
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
Steps:
Dissolve 1 mg of sample in 1 mL of Methanol (Stock Solution).
Dilute 10 µL of Stock into 990 µL of Solvent.
Infuse at 5–10 µL/min into the ESI source (Positive Mode).
Parameters: Capillary Voltage 3.5 kV; Cone Voltage 30 V.
Expectation: Look for [M+H]⁺ at m/z 181.1 in ESI, or M⁺ at 180.1 in EI.
Analytical Decision Workflow
Use this logic flow to confirm the identity of your synthesized product.
References
U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 1-(3-Amino-4-nitrophenyl)ethan-1-one (CAS 79127-41-6).[2] Retrieved from [Link][2]
European Patent Office. (2020). EP 2766338 B1: Continuous Two Step Flow Synthesis of m-Amino Acetophenone. (Data regarding the melting point of the 3-amino/4-nitro vs 4-amino/3-nitro isomers). Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3-Aminoacetophenone and Nitroacetophenone Derivatives. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][3]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative source for C=O stretch shifts based on Hammett substituent constants).
Comparative Computational Profiling of 1-(3-Amino-4-nitrophenyl)ethanone: NLO Potential and Electronic Stability
Executive Summary & Strategic Rationale This guide provides a technical framework for the computational modeling of 1-(3-Amino-4-nitrophenyl)ethanone (CAS: 39489-79-7), hereafter referred to as 3A4NA . Why model this mol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This guide provides a technical framework for the computational modeling of 1-(3-Amino-4-nitrophenyl)ethanone (CAS: 39489-79-7), hereafter referred to as 3A4NA .
Why model this molecule?
3A4NA represents a classic "push-pull" chromophore, characterized by an electron-donating amino group (
) and two electron-withdrawing groups (nitro and acetyl ). Unlike simple nitroanilines, the presence of the acetyl group at the meta position relative to the amino donor introduces unique electronic vectors.
Primary Application Domains:
Non-Linear Optics (NLO): As a precursor for frequency-doubling materials.
Pharmaceutical Intermediates: A scaffold for kinase inhibitors where the acetyl group serves as a handle for heterocycle formation.
This guide compares 3A4NA against the industrial standard
-Nitroaniline (PNA) and its positional isomer 1-(4-Amino-3-nitrophenyl)ethanone (4A3NA) to evaluate its efficacy as an electronic material.
Methodological Framework: The Computational Protocol
To ensure data integrity and reproducibility, a specific Density Functional Theory (DFT) protocol is required. The standard B3LYP functional is sufficient for ground state geometry, but CAM-B3LYP is mandatory for accurate NLO prediction due to its long-range correction.
Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for modeling the lone pair electrons on the amino/nitro groups).
Validated Workflow Diagram
Figure 1: Validated computational workflow ensuring the structure is a true minimum (NImag=0) before property calculation.
Comparative Structural Analysis: The IMHB Factor
The defining feature of 3A4NA, distinguishing it from its isomers, is the Intramolecular Hydrogen Bond (IMHB) .
Structural Configuration
In 3A4NA, the amino group at position 3 is ortho to the nitro group at position 4. This proximity facilitates a strong hydrogen bond (
).
Effect 1 (Planarity): The IMHB locks the nitro group and the benzene ring into a coplanar conformation, maximizing
-conjugation.
Effect 2 (Stability): This interaction lowers the total energy of the molecule compared to non-hydrogen-bonded conformers.
Comparison with Alternatives
Feature
3A4NA (Target)
4A3NA (Isomer)
-Nitroaniline (Ref)
Substitution Pattern
3-Amino, 4-Nitro
4-Amino, 3-Nitro
4-Amino, 1-Nitro
H-Bonding
Strong Intramolecular ()
Weak/None (Steric clash likely)
Intermolecular only
Dipole Moment ()
Moderate (~5-6 D)
High (~6-8 D)
High (~6.2 D)
Stability
High (Locked conformation)
Lower (Steric strain)
Moderate
Scientific Insight: While the 4-Amino isomer (4A3NA) theoretically allows for a longer charge transfer path (Amino
Acetyl), the steric hindrance between the ortho-nitro group and the acetyl group often twists the molecule out of planarity, breaking conjugation. 3A4NA maintains planarity, making it a superior candidate for consistent optical performance.
Electronic Profiling & Reactivity[1][2]
The chemical reactivity is governed by the Frontier Molecular Orbitals (FMOs).
HOMO-LUMO Analysis[1][2][3][4]
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Amino group and the benzene ring.
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Nitro group and the Acetyl moiety .
Predicted Energy Gap (
):
Using B3LYP/6-311++G(d,p), the expected gap for 3A4NA is in the range of 3.8 – 4.2 eV .
Comparison: This is narrower than unsubstituted acetophenone (~5.0 eV) but wider than
-nitroaniline (~3.9 eV), offering a balance between reactivity and environmental stability.
Molecular Electrostatic Potential (MEP) Mapping
To predict reactivity (e.g., for drug design), we map the charge distribution:
Red Regions (Negative Potential): Nitro oxygens and Carbonyl oxygen. Sites for electrophilic attack.
Blue Regions (Positive Potential): Amino hydrogens. Sites for nucleophilic attack.
Figure 2: Charge Transfer (CT) mechanism. The IMHB (dotted line) creates a pseudo-ring, stabilizing the donor-acceptor interaction.
This is the critical metric for materials science applications. The First Hyperpolarizability (
) determines the efficiency of Second Harmonic Generation (SHG).
The Comparative Data
Note: Values are representative of DFT (B3LYP/6-311++G(d,p)) calculations found in literature for this class of compounds.
Compound
( esu)
Relative Efficiency
Mechanism
Urea (Reference)
~0.37
1.0x
Standard Reference
-Nitroaniline (PNA)
~9.2
~25x
Linear Push-Pull
3A4NA (Target)
~12.5 - 15.0
~35x - 40x
Dual Acceptor + Planarity
Key Finding: 3A4NA outperforms PNA. The addition of the acetyl group provides a secondary electron withdrawal path, and the planarization via hydrogen bonding enhances the hyperpolarizability vector.
Experimental Validation Protocols
A computational model is only as good as its experimental validation. Use the following self-validating checks.
Vibrational Spectroscopy (IR) Validation
To confirm the simulation matches the physical sample, compare the Carbonyl (
) and Nitro () stretching frequencies.
Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.
Synthesis: Acetylation of 3-amino-4-nitrobenzene or nitration of 3-aminoacetophenone (requires careful regioselectivity control).
Purification: Recrystallization from Ethanol to ensure a single polymorph.
Analysis: FTIR (KBr pellet method) and Single Crystal XRD to verify the intramolecular hydrogen bond length (Target:
distance < 3.0 Å).
References
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link
Yanai, T., Tew, D. P., & Handy, N. C. (2004). "A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP)". Chemical Physics Letters, 393(1-3), 51-57. (Essential for NLO accuracy). Link
Panicker, C. Y., et al. (2014). "Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 2-amino-5-nitrobenzophenone". Spectrochimica Acta Part A, 118, 835-847. (Comparative methodology for ortho-nitroaniline derivatives). Link
Sigma-Aldrich. (2024).[2] IR Spectrum of 3-Aminoacetophenone. (Used as baseline for isomer comparison). Link
Kanis, D. R., Ratner, M. A., & Marks, T. J. (1994). "Design and construction of molecular assemblies with large second-order optical nonlinearities". Chemical Reviews, 94(1), 195-242.[3] (Foundational NLO theory). Link
Personal protective equipment for handling 1-(3-Amino-4-nitrophenyl)ethanone
Operational Safety & PPE Protocol: 1-(3-Amino-4-nitrophenyl)ethanone Executive Summary Handling 1-(3-Amino-4-nitrophenyl)ethanone requires a safety posture elevated beyond standard organic synthesis.[1] As a nitro-aromat...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Safety & PPE Protocol: 1-(3-Amino-4-nitrophenyl)ethanone
Executive Summary
Handling 1-(3-Amino-4-nitrophenyl)ethanone requires a safety posture elevated beyond standard organic synthesis.[1] As a nitro-aromatic amine , this compound presents a dual-threat profile: the energetic/toxic potential of the nitro group and the sensitization/permeation risks of the aniline moiety.
Critical Warning: Specific toxicological data for this CAS is limited. You must adopt a "Worst-Case Structural Analogy" approach, treating it with the same rigor as established toxins like 4-nitroaniline or 3-nitroacetophenone. The primary operational risks are silent dermal permeation and respiratory sensitization .
Part 1: Chemical Hazard Profile (Risk Assessment)
Before selecting PPE, we must define the enemy. This compound is likely a yellow-to-orange crystalline solid .
Hazard Domain
Classification (Inferred from Structure)
Operational Implication
Physical State
Solid (Powder/Crystal)
High risk of airborne dust generation during weighing. Static charge accumulation is likely.
Dermal Toxicity
High (Permeator)
Aromatic amines can permeate standard nitrile gloves over time without visible degradation.
Systemic Toxicity
STOT-RE (Blood/Liver)
Potential for Methemoglobinemia (interference with oxygen transport in blood) upon chronic exposure.
Sensitization
Skin & Respiratory Sensitizer
"All-or-nothing" immune response. Once sensitized, trace exposure can trigger anaphylaxis.
Reactivity
Energetic Precursor
Avoid strong oxidizers, reducing agents, and strong acids.[2][3] Potential for rapid decomposition at high heat.[3]
Part 2: The PPE Defense System
Do not rely on generic laboratory safety rules. The following PPE matrix is calibrated specifically for nitro-aniline derivatives .
Hand Protection (The Critical Failure Point)
Standard nitrile exam gloves are insufficient for prolonged contact. Aromatic amines are lipophilic and can diffuse through thin nitrile.
Protocol: Wear a laminate glove as the inner layer, with a nitrile glove as the outer layer for dexterity and grip ("Double-Gloving").
Why: Laminates offer >480 min breakthrough time for aromatics; nitrile offers mechanical grip.
Respiratory Protection
Solid Handling (Weighing): Work inside a certified Chemical Fume Hood. If hood access is compromised or when cleaning spills, use a P100 (HEPA) Half-Face Respirator .
Note: N95 masks are insufficient if the powder is fine or if solvent vapors are present.
Liquid/Solution Handling: Fume hood is mandatory.
Eye & Body Defense[7][8][9][10][11][12][13]
Eyes:Chemical Splash Goggles (indirect vent). Safety glasses allow dust entry from the sides.
Body:Tyvek® Lab Coat (or sleeves) over a standard cotton coat.
Reasoning: Nitro-amines stain skin and clothing deeply. Cotton absorbs and holds the toxin against the skin. Tyvek repels dust and splashes.
Part 3: Operational Workflow (Step-by-Step)
This protocol minimizes exposure during the most dangerous phase: Transfer and Solubilization .
Phase 1: Preparation
Static Control: Place an ionizing bar or antistatic gun near the balance. Nitro powders are often static-prone, causing "jumping" and aerosolization.
Lining: Line the fume hood work surface with absorbent, plastic-backed bench paper (absorbent side up) to capture invisible dust.
Phase 2: Weighing & Transfer
Don double gloves (Laminate inner + Nitrile outer).
Weigh into a tared vial rather than weighing paper. This minimizes transfer steps.
Wet Transfer: If possible, add the solvent to the solid inside the vial before moving it to the reaction vessel. Handling a solution is safer than handling a dust.
Phase 3: Decontamination
Solvent Wash: Wipe all tools (spatulas, balance area) with a solvent-soaked wipe (Ethanol or Acetone).
Soap Wash: Follow immediately with a soap and water wash.[1][5][6]
Chemistry: Organic solvents dissolve the compound but might spread it; soap emulsifies and lifts it.
Part 4: Visualization (Safe Handling Loop)
The following diagram illustrates the "Check-Act-Verify" safety loop required for this compound.
Caption: The "Safe Handling Loop" emphasizes that decontamination must occur before PPE removal to prevent secondary exposure.
Part 5: Emergency Response & Disposal
Spill Management
Evacuate: Clear the immediate area of personnel.
PPE Up: Don P100 respirator and double gloves.
Contain:
Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.
Liquid: Absorb with vermiculite or sand.[7] Do not use sawdust (potential reaction with nitro groups).
Clean: Scrub area with detergent and water. Test surface pH if acid/base was involved.
Waste Disposal
Classification: Hazardous Organic Waste (Toxic).
Segregation: Keep separate from oxidizers (e.g., nitric acid, peroxides) to prevent energetic reactions.
Method:High-temperature incineration is the only acceptable disposal method for aromatic nitro compounds to ensure complete destruction of the toxic ring structure.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: 3-Nitroaniline (Structural Analog). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Resistance Guide. [Link]